molecular formula C12H9BrClN B1445103 8-Bromo-4-chloro-2-cyclopropylquinoline CAS No. 1342990-84-4

8-Bromo-4-chloro-2-cyclopropylquinoline

Cat. No. B1445103
CAS RN: 1342990-84-4
M. Wt: 282.56 g/mol
InChI Key: BMEBGUZGAJXWKL-UHFFFAOYSA-N
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Description

“8-Bromo-4-chloro-2-cyclopropylquinoline” is a chemical compound with the molecular formula C12H9BrClN . It has a molecular weight of 282.57 .


Molecular Structure Analysis

The molecular structure of “8-Bromo-4-chloro-2-cyclopropylquinoline” consists of a quinoline core with bromine and chlorine substituents, and a cyclopropyl group .

Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

8-Bromo-4-chloro-2-cyclopropylquinoline is a quinoline derivative, a class of compounds known for their broad spectrum of biological activities. In pharmaceutical research, this compound has been studied for its potential anticancer properties . Quinoline derivatives can interfere with various cellular processes, making them promising candidates for cancer therapy.

Antimicrobial Activity

The antimicrobial potential of quinoline compounds is well-documented, and 8-Bromo-4-chloro-2-cyclopropylquinoline is no exception. It may serve as a scaffold for developing new antimicrobial agents, particularly against drug-resistant strains .

Synthetic Chemistry: Building Blocks

In synthetic chemistry, 8-Bromo-4-chloro-2-cyclopropylquinoline is valued as a building block for constructing more complex molecules. Its reactive sites allow for various substitutions, making it a versatile precursor in organic synthesis .

Material Science: Organic Electronics

Quinoline derivatives exhibit interesting electronic properties due to their aromatic systems. This makes 8-Bromo-4-chloro-2-cyclopropylquinoline a candidate for use in organic electronics, where it could contribute to the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Environmental Chemistry: Sensors and Indicators

The structural features of quinoline derivatives enable them to interact with specific ions and molecules, which can be exploited in environmental chemistry. 8-Bromo-4-chloro-2-cyclopropylquinoline could be used to design sensors or indicators for detecting environmental pollutants .

Green Chemistry: Sustainable Synthesis

The current trend in chemical synthesis emphasizes sustainability and the reduction of environmental impact. Quinoline derivatives, including 8-Bromo-4-chloro-2-cyclopropylquinoline, are being explored for their roles in green chemistry, particularly in reactions that minimize the use of hazardous solvents and maximize the efficiency of catalysts .

properties

IUPAC Name

8-bromo-4-chloro-2-cyclopropylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-9-3-1-2-8-10(14)6-11(7-4-5-7)15-12(8)9/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEBGUZGAJXWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3Br)C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-2-cyclopropylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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